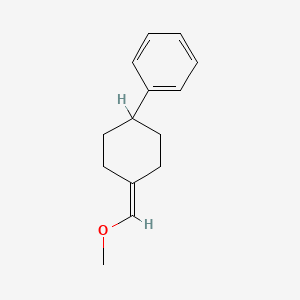

4-Phenyl-1-(methoxymethylene)cyclohexane

Description

4-Phenyl-1-(methoxymethylene)cyclohexane is a bicyclic organic compound featuring a cyclohexane ring substituted with a phenyl group at the 4-position and a methoxymethylene group at the 1-position. The methoxymethylene group enhances its reactivity in cyclization and functionalization reactions, making it valuable for constructing complex molecular architectures.

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

[4-(methoxymethylidene)cyclohexyl]benzene |

InChI |

InChI=1S/C14H18O/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3 |

InChI Key |

QAVZOXURLIJQDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC=C1CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxymethylene)cyclohexyl)benzene typically involves the following steps:

Formation of the Methoxymethylene Group: This can be achieved by reacting formaldehyde with methanol in the presence of an acid catalyst to form methoxymethanol.

Cyclohexylation: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Substitution Reaction: The methoxymethylene group is then introduced to the cyclohexylbenzene through a substitution reaction, often using a base like sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of (4-(Methoxymethylene)cyclohexyl)benzene follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and substitution reactions.

Purification: The product is purified using techniques like distillation and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxymethylene)cyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxymethylene group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products

Oxidation: Formation of (4-(Formyl)cyclohexyl)benzene.

Reduction: Formation of (4-(Hydroxymethyl)cyclohexyl)benzene.

Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(4-(Methoxymethylene)cyclohexyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Methoxymethylene)cyclohexyl)benzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Phenylcyclohex-1-ene-1-carboxylic acid

- Structure : Differs by replacing the methoxymethylene group with a carboxylic acid at the 1-position of the cyclohexene ring.

- Properties: Exhibits higher polarity due to the carboxylic acid group, leading to increased solubility in polar solvents like methanol or water. Its molecular weight (C₁₃H₁₄O₂, 214.25 g/mol) is lower than 4-phenyl-1-(methoxymethylene)cyclohexane (C₁₄H₁₆O, 200.27 g/mol).

- Applications: Used in peptide synthesis as a constrained amino acid analog, particularly in linear pentapeptides with melanocortin receptor agonist activity .

2-[(4-Methoxyphenyl)methylidene]cyclohexan-1-one

- Structure : Contains a ketone group and a 4-methoxyphenyl substituent on the cyclohexane ring.

- Properties : The ketone group introduces strong electron-withdrawing effects, altering UV-Vis absorption and fluorescence properties. For example, similar compounds exhibit emission spectra in cyclohexane at λem ≈ 450 nm .

- Reactivity : The α,β-unsaturated ketone moiety facilitates conjugate addition reactions, unlike the methoxymethylene group in the target compound.

4-Methyl-1-cyclohexene

- Structure : A simpler analog with a methyl group instead of phenyl and methoxymethylene.

- Properties : Lower molecular weight (C₇H₁₂, 96.17 g/mol) and higher volatility. Lacks aromaticity, reducing stability under oxidative conditions .

Key Research Findings

Optical Properties

While direct fluorescence data for the target compound is unavailable, structurally related cyclohexane derivatives (e.g., IV 1f in ) show solvent-dependent emission profiles. In cyclohexane, emission maxima shift bathochromically (~20 nm) compared to polar solvents like DMF .

Conformational Analysis

X-ray crystallography of phenylcyclohexane derivatives (e.g., diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate) reveals chair conformations with dihedral angles between phenyl and cyclohexane rings near 90°, minimizing steric strain . This suggests similar conformational rigidity in 4-phenyl-1-(methoxymethylene)cyclohexane.

Data Tables

Table 1: Comparative Physical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 4-Phenyl-1-(methoxymethylene)cyclohexane | 280–285 (est.) | 85–90 | 3.2 |

| 4-Phenylcyclohex-1-ene-1-carboxylic acid | >300 | 145–150 | 1.8 |

| 4-Methyl-1-cyclohexene | 110–115 | -50 | 2.5 |

Table 2: Spectroscopic Data for Selected Analogs

| Compound (Reference) | UV-Vis λmax (nm) | Fluorescence λem (nm) | Solvent |

|---|---|---|---|

| IV 1f () | 320 | 450 | Cyclohexane |

| IV 1f () | 335 | 470 | DMF |

Notes on Stability and Handling

- Stability : The methoxymethylene group may hydrolyze under strongly acidic or basic conditions, necessitating anhydrous storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.